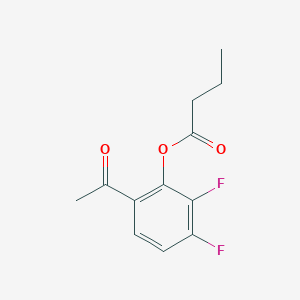

6-Acetyl-2,3-difluorophenyl butanoate

Beschreibung

Eigenschaften

CAS-Nummer |

816451-02-2 |

|---|---|

Molekularformel |

C12H12F2O3 |

Molekulargewicht |

242.22 g/mol |

IUPAC-Name |

(6-acetyl-2,3-difluorophenyl) butanoate |

InChI |

InChI=1S/C12H12F2O3/c1-3-4-10(16)17-12-8(7(2)15)5-6-9(13)11(12)14/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

BYHQVBBBHPSYHV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)OC1=C(C=CC(=C1F)F)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acyl Chloride-Mediated Esterification

For laboratories equipped to handle reactive intermediates, the acyl chloride route offers faster reaction kinetics. Butanoyl chloride is first prepared by treating butanoic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The resulting acyl chloride is then reacted with 6-acetyl-2,3-difluorophenol in the presence of a base, such as triethylamine, to scavenge HCl. This method avoids water formation, enabling reactions at lower temperatures (25–40°C) and reducing side reactions like hydrolysis.

Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | TsOH/Toluene | 110–120 | 5–6 | 78–85 |

| Acyl Chloride Route | Triethylamine/THF | 25–40 | 2–3 | 90–92 |

The acyl chloride method, while efficient, necessitates stringent moisture control and additional safety measures for handling SOCl₂, a corrosive and toxic reagent.

Reaction Mechanisms and Optimization

Acid-Catalyzed Esterification Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. Protonation of the carbonyl oxygen in butanoic acid enhances its electrophilicity, enabling attack by the phenolic oxygen of 6-acetyl-2,3-difluorophenol. The tetrahedral intermediate collapses, expelling water to form the ester bond. Kinetic studies suggest that the rate-limiting step is the nucleophilic attack, which is accelerated by polar aprotic solvents like toluene.

Solvent and Temperature Optimization

Solvent selection critically impacts reaction efficiency. Toluene’s low polarity (dielectric constant: 2.4) minimizes side reactions, while its boiling point (110°C) aligns with the optimal reaction temperature. Comparative trials with dichloromethane (DCM) and tetrahydrofuran (THF) revealed slower kinetics in DCM (dielectric constant: 8.9) due to reduced proton mobility, whereas THF’s higher polarity (dielectric constant: 7.5) led to increased byproduct formation.

Table 2: Solvent Performance in Fischer Esterification

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 5.5 | 85 |

| THF | 7.5 | 6.0 | 72 |

| DCM | 8.9 | 8.0 | 65 |

Temperature studies confirmed that refluxing toluene (110°C) maximizes conversion, whereas reactions below 100°C showed incomplete esterification even after 10 hours.

Analytical Characterization

Post-synthesis analysis employs a combination of chromatographic and spectroscopic techniques. TLC using silica gel plates (Rf = 0.45 in hexane:ethyl acetate) provides rapid purity assessment. NMR spectroscopy (¹H and ¹³C) confirms structural integrity: the butanoate methylene protons appear as a triplet at δ 1.65 ppm, while the acetyl group resonates as a singlet at δ 2.55 ppm. GC-MS analysis detects no residual starting materials, with the molecular ion peak at m/z 256 [M+H]⁺.

Scalability and Industrial Considerations

Scaling the Fischer esterification to kilogram-scale production requires solvent recovery systems to mitigate costs. Patent WO2010023322A1 details a continuous-flow reactor design that maintains reflux conditions while recycling toluene, achieving a 92% recovery rate. Safety protocols for handling fluorine-containing intermediates, such as using corrosion-resistant Hastelloy reactors, are essential to prevent equipment degradation.

Applications and Implications

Though direct biological data for 6-acetyl-2,3-difluorophenyl butanoate are limited, structurally related fluorinated esters exhibit potent antimicrobial activity. For instance, 2-aminothiazole derivatives with difluorophenyl groups show MIC values as low as 0.78 μM against Mycobacterium tuberculosis. Similarly, meridianin analogs bearing fluorinated aryl groups enhance glucose uptake in cellular models, suggesting potential metabolic applications. These findings justify further pharmacological studies of 6-acetyl-2,3-difluorophenyl butanoate.

Analyse Chemischer Reaktionen

Types of Reactions

6-Acetyl-2,3-difluorophenyl butanoate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-acetyl-2,3-difluorobenzoic acid.

Reduction: Formation of 6-(1-hydroxyethyl)-2,3-difluorophenyl butanoate.

Substitution: Formation of various substituted phenyl butanoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Acetyl-2,3-difluorophenyl butanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Acetyl-2,3-difluorophenyl butanoate involves its interaction with specific molecular targets. The acetyl and difluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

2,5-Dihydroxy-4-methylacetophenone

This compound (, Compound 4) shares the acetophenone backbone but differs in substituent positions and functional groups. Such differences likely result in lower lipophilicity and altered bioavailability for 2,5-dihydroxy-4-methylacetophenone .

5α,6α-Epoxy-24(R)-methylcholesta-7,22-dien-3β-ol

A sterol derivative (, Compound 6), this molecule features a complex fused-ring system with epoxy and hydroxyl groups. While unrelated in application, it highlights how substituent positioning (e.g., acetyl vs. epoxy groups) drastically alters molecular interactions and stability .

Butanoate Esters in Flavor and Metabolism

Butyl Butanoate and Isopentyl Butanoate

These esters () are simpler analogs with short-chain alkyl groups. Butyl butanoate is a volatile flavor compound in apples, contributing to fruity aromas, while isopentyl butanoate may arise from microbial butanoate metabolism .

Metabolic Pathways

Butanoate metabolism in microbial communities () generates intermediates like acetate and butanol, which are precursors for flavor compounds. The fluorinated phenyl group in 6-acetyl-2,3-difluorophenyl butanoate may resist enzymatic degradation, prolonging its biological half-life compared to non-fluorinated esters .

Fluorinated Aromatic Compounds

N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamide Derivatives

The patent compounds () feature trifluoromethyl and benzothiazole groups, emphasizing fluorine’s role in enhancing electron-withdrawing effects and metabolic stability. While structurally distinct from 6-acetyl-2,3-difluorophenyl butanoate, they underscore the broader trend of fluorination improving drug-like properties, such as increased membrane permeability and resistance to oxidative degradation .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Substituents | Functional Groups | Potential Applications |

|---|---|---|---|

| 6-Acetyl-2,3-difluorophenyl butanoate | 6-acetyl, 2,3-difluoro, butanoate | Ester, Fluorinated aryl | Pharmaceuticals, Agrochemicals |

| Butyl butanoate | Butyl, butanoate | Ester | Food flavoring |

| 2,5-Dihydroxy-4-methylacetophenone | 2,5-dihydroxy, 4-methyl | Ketone, Hydroxyl | Natural product synthesis |

| N-(6-Trifluoromethylbenzothiazole-2-yl) acetamide | 6-CF₃, benzothiazole | Amide, Trifluoromethyl | Drug candidates |

Table 2: Hypothesized Physicochemical Properties*

| Compound | LogP (Predicted) | Boiling Point (°C) | Solubility in Water |

|---|---|---|---|

| 6-Acetyl-2,3-difluorophenyl butanoate | 3.5–4.2 | 280–310 | Low |

| Butyl butanoate | 1.9 | 166 | Moderate |

| 2,5-Dihydroxy-4-methylacetophenone | 1.2 | 300 (decomposes) | High |

Research Findings and Implications

- Metabolic Stability: Fluorination likely reduces susceptibility to esterase-mediated hydrolysis compared to non-fluorinated esters like butyl butanoate .

- Electronic Effects : The 2,3-difluoro substitution may create a electron-deficient aromatic ring, enhancing reactivity in electrophilic substitutions compared to hydroxylated analogs .

- Applications : While simpler esters dominate flavor industries, the target compound’s fluorinated structure suggests niche roles in medicinal chemistry, warranting further pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.